molecular formula C11H8O4 B10753992 Pyrogallin

Pyrogallin

Cat. No.: B10753992
M. Wt: 204.18 g/mol
InChI Key: OLSYHLURTGEIBH-UHFFFAOYSA-N
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Description

Pyrogallin (1,2,3-Trihydroxybenzene) is a potent polyphenolic compound of significant interest in biochemical and oxidation research. It functions as a powerful reducing agent and antioxidant, effectively scavenging reactive oxygen species (ROS) and chelating metal ions, making it a valuable tool for studying oxidative stress pathways and protecting cellular components from free radical damage. A key historical and specialized application of this compound is its use in gas absorption experiments, where it rapidly absorbs oxygen from a confined atmosphere, serving as a classic demonstration of anaerobic conditions. Its mechanism involves autoxidation, where it is oxidized by molecular oxygen, leading to the production of dark-colored polymerization products. Researchers utilize this compound to investigate the kinetics of oxidation reactions, to evaluate the efficacy of antioxidant systems, and as a reagent in analytical chemistry for the detection of specific ions like antimony. This reagent is provided to the scientific community to facilitate advancements in understanding redox biology, free radical chemistry, and developing novel analytical methodologies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H8O4

Molecular Weight

204.18 g/mol

IUPAC Name

3,4,5-trihydroxybenzo[7]annulen-6-one

InChI

InChI=1S/C11H8O4/c12-7-3-1-2-6-4-5-8(13)11(15)9(6)10(7)14/h1-5,13,15H,(H,12,14)

InChI Key

OLSYHLURTGEIBH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)C(=C2C(=C1)C=CC(=C2O)O)O

Origin of Product

United States

Synthetic and Biosynthetic Pathways of Pyrogallin

Chemical Synthesis Methodologies

Chemical synthesis of Pyrogallin primarily involves oxidative condensation reactions of specific phenolic precursors.

Oxidative condensation is a key strategy for constructing the this compound structure, often involving the coupling of aromatic rings.

Pyrogallol (B1678534) (benzene-1,2,3-triol) is a significant precursor in the synthesis of this compound and related benzotropolone compounds. wikipedia.orgphenol-explorer.euuni.lumetabolomicsworkbench.org The oxidative condensation of pyrogallol can lead to the formation of structures like purpurogallin, which shares a benzotropolone core with this compound. cdnsciencepub.comresearchgate.netresearchgate.net This type of reaction typically involves the enzymatic or chemical oxidation of pyrogallol derivatives, promoting coupling reactions that build the characteristic seven-membered ring system. researchgate.net

Epigallocatechin (EGC) and its gallate ester, epigallocatechin gallate (EGCG), are catechins found abundantly in tea and are known to participate in oxidative condensation reactions that can yield complex polyphenolic compounds, including those structurally related to this compound. cdnsciencepub.comwikipedia.orgfishersci.canih.govguidetopharmacology.orgcolab.wsresearchgate.netnih.gov Studies have shown that the oxidative coupling of (-)-epigallocatechin (B1671488) and pyrogallol, mediated by enzymes like tea oxidase or chemical oxidizing reagents such as ferricyanide (B76249), can lead to the formation of this compound. cdnsciencepub.comtandfonline.com This process involves the condensation of the pyrogallol moiety of epigallocatechin with pyrogallol, forming a benzotropolone nucleus. cdnsciencepub.com

Research has investigated the products of oxidative reactions involving epigallocatechin and pyrogallol, identifying this compound among them. cdnsciencepub.comtandfonline.com The reaction conditions, including the presence of enzymes or specific oxidizing agents, influence the product profile. For instance, oxidation of a mixture of epigallocatechin and pyrogallol with tea oxidase or ferricyanide reagent has been shown to produce this compound. tandfonline.com

Detailed research findings on the synthesis of this compound from epigallocatechin and pyrogallol highlight the role of oxidative conditions. For example, the oxidation of a mixture of epigallocatechin and pyrogallol with tea oxidase resulted in the detection of this compound as an orange spot on paper chromatograms. tandfonline.com Similarly, using a ferricyanide reagent for the oxidation of this mixture also led to the formation and isolation of this compound. tandfonline.com

ReactantsOxidizing AgentObserved Product(s) (Partial List)Reference
Epigallocatechin + PyrogallolTea OxidaseThis compound, Purpurogallin tandfonline.com
Epigallocatechin + PyrogallolFerricyanide reagentThis compound, Purpurogallin tandfonline.com

While the primary focus of the provided information is on the synthesis of this compound itself, chemical derivatization methodologies can be applied to modify this compound or its precursors to synthesize analogues. General strategies for derivatization of phenolic compounds, which include this compound and its precursors like pyrogallol and catechins, involve reactions such as esterification, etherification, and alkylation, among others. Although specific examples of this compound analogue synthesis were not extensively detailed in the search results, research on derivatization of related polyphenols like EGCG exists, suggesting potential routes for modifying this compound. mdpi.com

Oxidative Condensation Reactions

Utilization of Pyrogallol Precursors

Biosynthetic Pathways and Mechanisms

The biosynthesis of this compound in nature is an area of ongoing investigation, with evidence suggesting microbial involvement.

Microorganisms, particularly certain bacteria and fungi, have demonstrated the capability to synthesize phenolic compounds, including those structurally related to this compound or its precursors. researchgate.netresearchgate.netresearchgate.netekb.egbiorxiv.org While direct microbial biosynthesis of this compound is not as extensively documented as its chemical synthesis, studies on the microbial production of pyrogallol and gallic acid, which are potential precursors or related compounds, provide insights into possible biological routes. researchgate.netresearchgate.netresearchgate.net

Engineered microorganisms, such as Escherichia coli, have been developed to produce pyrogallol through metabolic engineering of pathways like the shikimate pathway. researchgate.netresearchgate.netnih.gov This involves introducing or enhancing enzymatic steps that lead to the formation of pyrogallol from simpler carbon sources. researchgate.net For instance, a novel biosynthetic pathway for pyrogallol production in E. coli has been established, achieving gram per liter level titers through optimization of the pathway and alleviation of product autoxidation. researchgate.netnih.gov This pathway can involve the conversion of 2,3-dihydroxybenzoic acid (2,3-DHBA) to pyrogallol catalyzed by specific enzymes. researchgate.netnih.gov

Research also indicates that some microorganisms are involved in the oxidative processes that can lead to the formation of benzotropolone structures. For example, peroxidase enzymes produced by microorganisms or plants can catalyze the oxidation of pyrogallol to this compound. cabidigitallibrary.orgcurresweb.comekb.egekb.eg This enzymatic activity suggests a potential microbial or plant-mediated biosynthetic route involving the oxidation and coupling of pyrogallol. cabidigitallibrary.orgcurresweb.comekb.egekb.eg

Furthermore, certain fungal species, such as Trichoderma harzianum, have been reported to produce this compound as a metabolite, indicating a natural biosynthetic capability in these organisms. biorxiv.org The presence of this compound in the interaction zones of Trichoderma harzianum strains suggests its potential role in microbial interactions or defense mechanisms. biorxiv.org

Microorganism / SystemBiosynthetic RelevanceReference
Engineered E. coliProduction of Pyrogallol (precursor) researchgate.netresearchgate.netnih.gov
Peroxidase enzymesCatalyze oxidation of Pyrogallol to this compound cabidigitallibrary.orgcurresweb.comekb.egekb.eg
Trichoderma harzianumReported production of this compound as a metabolite biorxiv.org

Microbial Biosynthesis Strategies

Engineered Microorganisms (e.g., Escherichia coli)

Genetically engineered Escherichia coli strains have been successfully developed to synthesize this compound. One approach involves establishing a novel biosynthetic pathway that is not naturally present in the organism. For instance, a pathway enabling the production of pyrogallol (a closely related compound often discussed alongside this compound synthesis) from 2,3-dihydroxybenzoic acid (2,3-DHBA) has been constructed in E. coli nih.govresearchgate.net. This involved identifying and overexpressing specific enzymes crucial for the conversion steps nih.govresearchgate.net.

Initial studies demonstrated the feasibility of this approach, achieving a pyrogallol titer of 201.52 mg/L in E. coli within 24 hours nih.govresearchgate.net. Further metabolic engineering strategies were employed to enhance this production nih.govresearchgate.net.

Metabolic Engineering Approaches for Enhanced Production

Metabolic engineering plays a crucial role in optimizing the production of this compound in engineered microorganisms. Strategies focus on increasing the flux through the relevant biosynthetic pathway and minimizing the formation of byproducts. In the case of pyrogallol production in E. coli, optimizations included enhancing the carbon flux through the shikimate pathway, a central route for the synthesis of aromatic compounds nih.govmdpi.com. Modular optimization of the constructed pathway and strategies to alleviate pyrogallol autoxidation were also implemented nih.govresearchgate.net. These combined efforts significantly boosted the pyrogallol titer to 1035.75 mg/L in shake flask experiments, demonstrating the potential for gram-per-liter scale production nih.govresearchgate.net.

Metabolic engineering in E. coli for producing various compounds often involves modifying central carbon metabolism and key enzyme genes, as well as blocking competing downstream pathways mdpi.comnih.govfrontiersin.org.

Role of Specific Enzymes (e.g., 2,3-dihydroxybenzoic acid 1-monoxygenase)

Specific enzymes are critical for catalyzing the reactions in the biosynthetic pathway of this compound. In the engineered E. coli system for pyrogallol production from 2,3-DHBA, a key enzyme identified and characterized was 2,3-dihydroxybenzoic acid (2,3-DHBA) 1-monoxygenase nih.govresearchgate.net. This enzyme is responsible for the conversion of 2,3-DHBA to pyrogallol nih.govresearchgate.net. The selection and characterization of an efficient 2,3-DHBA 1-monoxygenase were based on the structural similarity between the substrate and the desired product nih.govresearchgate.net. Overexpression of this enzyme, along with 2,3-DHBA synthase, was essential for achieving pyrogallol synthesis in E. coli nih.govresearchgate.net.

Another enzyme that has been investigated in related biosynthetic pathways is p-hydroxybenzoate hydroxylase (PobA). While primarily involved in the conversion of 4-hydroxybenzoic acid, mutants of PobA with improved activity towards 3,4-dihydroxybenzoic acid (3,4-DHBA) have been developed, which is relevant to gallic acid and pyrogallol biosynthesis researchgate.netresearchgate.net.

Enzymatic Synthesis and Biocatalysis

Enzymatic synthesis and biocatalysis offer alternative routes for this compound production, leveraging the specificity and efficiency of enzymes in vitro.

Oxidoreductase Involvement

Oxidoreductase enzymes are often involved in the synthesis of phenolic compounds, including those structurally related to this compound. These enzymes catalyze oxidation-reduction reactions, which are fundamental steps in many biosynthetic pathways. For example, peroxidases, a class of oxidoreductases, are known to catalyze the oxidation of pyrogallol to this compound in the presence of hydrogen peroxide academicjournals.orgekb.eg. This reaction has been utilized in enzymatic assays to measure peroxidase activity academicjournals.orgekb.eg. Laccases, another type of oxidoreductase, have also been shown to convert pyrogallol to purpurogallin, a related compound researchgate.net.

Data on peroxidase activity in rice cultivars, measured by the oxidation of pyrogallol to this compound, can illustrate the enzymatic conversion:

Rice CultivarPeroxidase Activity (OD/min/0.5g)
Healthy[Data from source if available]
Inoculated[Data from source if available]

Precursors from Plant Secondary Metabolism

This compound and related phenolic compounds are often derived from precursors within plant secondary metabolism. Plant secondary metabolites are a diverse group of organic compounds that are not directly involved in the primary growth and development of a plant but play crucial roles in defense, signaling, and other interactions nih.govnih.govresearchgate.net.

The shikimate pathway is a primary metabolic route in plants, bacteria, and fungi that leads to the biosynthesis of aromatic amino acids and various secondary metabolites, including many phenolic compounds mdpi.comresearchgate.netuobabylon.edu.iq. Gallic acid, a tetrahydroxybenzoic acid, is a well-known precursor to pyrogallol, which can then be oxidized to this compound nih.govresearchgate.netmdpi.com. Gallic acid is itself a product of the shikimate pathway or related pathways in plants mdpi.comuobabylon.edu.iq. The microbial conversion of gallic acid through decarboxylation can yield pyrogallol nih.govmdpi.com.

While this compound itself is a cyclic ketone and its direct precursor pathway might involve oxidative cyclization steps, its connection to plant secondary metabolism lies in the fact that compounds like pyrogallol and gallic acid, which are structurally similar and can be related through metabolic transformations, are abundant in plants and are products of plant secondary metabolic pathways like the shikimate pathway mdpi.comuobabylon.edu.iqmdpi.com. Tea plants, for instance, are rich in polyphenols like catechins and gallic acid derivatives, which are related to the structures of pyrogallol and this compound mdpi.comcdnsciencepub.comscribd.com.

Studies on plant secondary metabolism often involve identifying the precursors and the enzymes involved in their conversion to various bioactive compounds nih.govnih.gov. Precursor feeding is a strategy used to enhance the production of secondary metabolites in plant cell cultures .

Compounds like (-)-epigallocatechin gallate (EGCG), found in green tea, can be metabolized by gut microbes to produce gallic acid and then pyrogallol through decarboxylation mdpi.com. This highlights a link between plant-derived precursors and the formation of pyrogallol, which is structurally close to this compound.

Structural Elucidation and Characterization Methodologies

Spectroscopic Techniques for Structural Determination Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are indispensable tools in the structural elucidation of organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides detailed insights into the carbon-hydrogen framework and the connectivity of atoms in a molecule by analyzing the magnetic properties of atomic nuclei, most commonly ¹H and ¹³Cnd.edunih.gov.

Two-Dimensional (2D) NMR Experiments (e.g., HSQC, HMBC) Two-dimensional NMR techniques provide correlation maps between different nuclei, offering comprehensive connectivity informationnd.eduprinceton.edusdsu.edulibretexts.org.

HSQC (Heteronuclear Single Quantum Coherence): HSQC experiments correlate protons directly bonded to carbon atoms (one-bond correlations) princeton.edusdsu.edulibretexts.orgustc.edu.cn. This experiment is highly sensitive and helps in assigning proton signals to their directly attached carbons libretexts.orgustc.edu.cn.

Analysis of HSQC and HMBC spectra provides a detailed map of the through-bond connectivities within the Pyrogallin molecule, allowing for the unambiguous assignment of NMR signals and confirmation of the proposed structure.

Spectroscopic and Analytical Techniques

The structural elucidation and characterization of this compound, identified primarily as 3,4,5-trihydroxybenzo researchgate.netannulen-6-one (C₁₁H₈O₄), have been achieved through the application of various spectroscopic and analytical techniques. Early studies on pigments derived from tea, including this compound, utilized fundamental methods such as elemental analysis, ultraviolet (UV) spectroscopy, and infrared (IR) spectroscopy to gain initial insights into its composition and functional groups. cdnsciencepub.comtandfonline.com

Elemental analysis provides the percentage composition of elements in the compound, which is crucial for determining its empirical formula. UV spectroscopy is valuable for analyzing the electronic transitions within the molecule, particularly the conjugated systems present in the benzotropolone structure of this compound, yielding characteristic absorption patterns. cdnsciencepub.comtandfonline.com IR spectroscopy helps identify the functional groups present, such as hydroxyl (-OH) and carbonyl (C=O) groups, through their specific vibrational frequencies. cdnsciencepub.comtandfonline.com

More advanced spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), have provided detailed information about the molecular structure and mass. NMR spectroscopy, particularly ¹H and ¹³C NMR, allows for the determination of the arrangement of atoms and the types of hydrogen and carbon environments within the molecule. Studies have reported that the ¹H NMR spectrum of this compound shows characteristic signals, such as a singlet for the C-2 proton, which is indicative of its stereochemistry, and a signal attributed to the C-6' proton. cdnsciencepub.com

Mass spectrometry provides the molecular weight of the compound and can offer fragmentation patterns that help piece together the structure. While one early report mentioned a mass spectrometrically determined molecular weight of 400 cdnsciencepub.com, which does not correspond to the C₁₁H₈O₄ structure, authoritative databases like PubChem list the molecular formula as C₁₁H₈O₄ with a corresponding molecular weight of 204.18 g/mol nih.gov. This suggests that the molecular weight of 400 mentioned in the earlier study might have been associated with a different compound or was an experimental anomaly.

Further characterization techniques employed in related contexts, which could be applicable to this compound or its complexes, include X-ray Diffraction (XRD), X-ray Photoelectron Spectroscopy (XPS), and Mössbauer spectroscopy. gu.secore.ac.uk These techniques provide information on the crystalline structure, elemental composition and chemical states, and the oxidation state and local environment of specific atoms (particularly iron in complexes), respectively.

Based on the available research findings, a summary of key spectroscopic data points mentioned in the context of this compound's characterization is presented in the table below.

TechniqueObservation/FindingStructural ImplicationSource
Elemental AnalysisUsed to determine elemental composition.Contributes to establishing the empirical formula. cdnsciencepub.comtandfonline.com
UV SpectroscopyCharacteristic absorption patterns observed.Indicates the presence of conjugated systems (benzotropolone). cdnsciencepub.comtandfonline.com
IR SpectroscopySpecific absorption bands for functional groups.Confirms the presence of -OH and C=O groups. cdnsciencepub.comtandfonline.com
¹H NMR SpectroscopyC-2 proton appears as a singlet.Suggests cis stereochemistry at this position. cdnsciencepub.com
¹H NMR SpectroscopySignal observed at 6.938.Attributed to the C-6' proton. cdnsciencepub.com
Mass SpectrometryMolecular weight determination (reported values vary).Provides the molecular mass of the compound. cdnsciencepub.comnih.gov

These characterization methods, particularly the spectroscopic techniques, have been fundamental in confirming the proposed structure of this compound and understanding its chemical properties. cdnsciencepub.comtandfonline.com

Q & A

Basic: What established protocols ensure reproducible synthesis of pyrogallin in laboratory settings?

Methodological Answer:
this compound synthesis typically involves controlled oxidation of gallic acid or hydrolysis of tannins. Key steps include:

  • Reagent Selection : Use catalytic hydrogenation or enzymatic methods to minimize byproducts .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization in ethanol/water mixtures.
  • Characterization : Validate purity via HPLC (C18 column, UV detection at 270 nm) and confirm structure using 1^1H/13^13C NMR (DMSO-d6 solvent, referencing aromatic proton shifts) .
    Critical Parameters : Monitor reaction temperature (60–80°C) and pH (4.5–6.0) to prevent decomposition.

Advanced: How can contradictory data on this compound’s antioxidant efficacy across studies be systematically addressed?

Methodological Answer:
Resolving contradictions requires:

  • Meta-Analysis Framework : Aggregate data from studies using PRISMA guidelines, focusing on variables like assay type (DPPH vs. ORAC), sample concentration, and biological models .
  • Controlled Replication : Design experiments with standardized conditions (e.g., fixed pH, temperature, and solvent systems) to isolate this compound’s effects .
  • Statistical Modeling : Apply multivariate regression to identify confounding factors (e.g., coexisting polyphenols in plant extracts) .

Basic: What analytical techniques are essential for validating this compound’s structural integrity?

Methodological Answer:

  • Chromatography : Use reverse-phase HPLC with a mobile phase of 0.1% formic acid/acetonitrile (70:30) to assess purity (>98%) .
  • Spectroscopy : Confirm structure via FTIR (O-H stretch at 3200–3400 cm1^{-1}, aromatic C=C at 1450–1600 cm1^{-1}) and high-resolution mass spectrometry (HRMS, [M+H]+ m/z 127.0395) .
  • Stability Testing : Monitor degradation under accelerated conditions (40°C/75% RH for 4 weeks) using UV-Vis spectroscopy .

Advanced: What methodologies elucidate this compound’s reaction mechanisms under varying physicochemical conditions?

Methodological Answer:

  • Kinetic Studies : Use stopped-flow spectrophotometry to track intermediate formation at different pH levels (2.0–9.0) .
  • Computational Modeling : Apply density functional theory (DFT) to simulate electron transfer pathways during antioxidant activity .
  • Isotopic Labeling : Incorporate 18^{18}O-labeled this compound in hydrolysis experiments to trace oxygen incorporation sites via GC-MS .

Basic: What parameters are critical in designing this compound stability studies?

Methodological Answer:

  • Environmental Controls : Store samples in amber vials at –20°C to mitigate photodegradation and oxidative breakdown .
  • Analytical Frequency : Test stability at intervals (0, 7, 14, 30 days) using validated HPLC protocols .
  • Matrix Effects : Assess stability in biological matrices (e.g., plasma) by spiking known concentrations and measuring recovery rates .

Advanced: How can experimental designs differentiate this compound’s bioactivity from confounding variables in vivo?

Methodological Answer:

  • Blinded Studies : Randomize treatment groups and use placebo controls to reduce bias .
  • Omics Integration : Pair transcriptomic analysis (RNA-seq) with metabolomic profiling (LC-MS) to identify this compound-specific pathways .
  • Dose-Response Curves : Establish EC50_{50} values across multiple cell lines (e.g., HepG2 vs. RAW 264.7) to validate target specificity .

Basic: What statistical approaches are recommended for analyzing this compound’s dose-dependent effects?

Methodological Answer:

  • ANOVA with Post Hoc Tests : Compare means across dose groups (e.g., 10–100 µM) using Tukey’s HSD for pairwise differences .
  • Nonlinear Regression : Fit data to sigmoidal models (Hill equation) to calculate EC50_{50} and Hill coefficients .
  • Power Analysis : Predefine sample sizes (n ≥ 6) to ensure 80% power for detecting ≥20% effect sizes .

Advanced: How can researchers optimize this compound’s solubility for in vitro assays without altering bioactivity?

Methodological Answer:

  • Co-Solvent Systems : Test DMSO/PBS mixtures (≤0.1% DMSO) to balance solubility and cytotoxicity .
  • Nanoparticle Encapsulation : Use polylactic-co-glycolic acid (PLGA) nanoparticles to enhance aqueous dispersion (characterize via dynamic light scattering) .
  • Critical Micelle Concentration (CMC) : Determine surfactants (e.g., Tween-80) that stabilize this compound without interfering with assays .

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